1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but lacking amino groups.
1,2,3,4-Tetrahydronaphthalene-2,6-diamine: Another diamine derivative with amino groups at different positions.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Biological Activity
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine (CAS Number: 63125-52-0) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
- Structure : The compound features a tetrahydronaphthalene backbone with two amine groups at the 2 and 7 positions.
Synthesis
The synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine can be achieved through various methods. A notable method involves the reduction of 7-nitro-3,4-dihydronaphthalen-1(2H)-one oxime using palladium on activated carbon in a hydrogen atmosphere. This process yields the desired diamine with a high purity of approximately 96% .
Pharmacological Effects
This compound has been investigated for its potential as a thromboxane (TP) receptor antagonist. Thromboxane A2 plays a significant role in various physiological processes including vasoconstriction and platelet aggregation. The compound's ability to inhibit TP receptor activity may have implications for cardiovascular health and conditions such as Alzheimer's disease (AD), where TP receptor activation is linked to amyloid precursor protein (APP) expression and amyloid-beta (Aβ) release .
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Model : In a study involving Tg2576 mice (a model for AD), administration of TP receptor antagonists based on the tetrahydronaphthalene scaffold resulted in decreased Aβ plaque deposition when given at a dose of 5 mg/kg/day over six months. This suggests that targeting the thromboxane pathway may offer therapeutic benefits in neurodegenerative diseases .
- Cardiovascular Studies : Research has indicated that compounds structurally related to tetrahydronaphthalene can modulate vascular responses by inhibiting thromboxane-mediated vasoconstriction. This could have significant implications for developing treatments for hypertension and other cardiovascular disorders .
The biological activity of 1,2,3,4-tetrahydronaphthalene-2,7-diamine primarily revolves around its interaction with the TP receptor. By acting as an antagonist to this receptor, the compound can potentially lower the levels of inflammatory mediators and reduce oxidative stress within tissues.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQAVKGARTJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564184 |
Source
|
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103393-75-5 |
Source
|
Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.